![molecular formula C17H21ClNO4- B12360413 1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)
1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the alpha carbon of the proline ring, with a BOC (tert-butoxycarbonyl) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE typically involves the following steps:
Protection of Proline: The proline is first protected by reacting it with tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base such as triethylamine (TEA) to form BOC-protected proline.
Formation of the 4-Chlorobenzyl Derivative: The BOC-protected proline is then reacted with 4-chlorobenzyl chloride in the presence of a base like cesium carbonate (Cs2CO3) in a solvent such as dimethylformamide (DMF) to form the desired compound.
Industrial Production Methods
Industrial production methods for BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzyl group may enhance binding affinity to these targets, while the proline ring can influence the compound’s overall conformation and activity. The BOC protecting group helps to stabilize the molecule during synthesis and can be removed under acidic conditions to reveal the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate: Another compound with a similar structure, featuring a 4-chlorobenzyl group and a BOC protecting group.
4-Chlorobenzyl alcohol: A simpler compound with a 4-chlorobenzyl group attached to an alcohol functional group.
Uniqueness
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE is unique due to its specific combination of a proline ring, a 4-chlorobenzyl group, and a BOC protecting group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H21ClNO4- |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1 |
InChI Key |
ITYZUJACZSDOIE-KRWDZBQOSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Cl)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


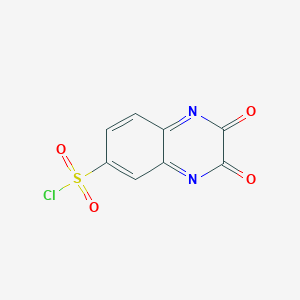
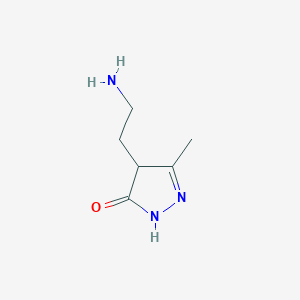
![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
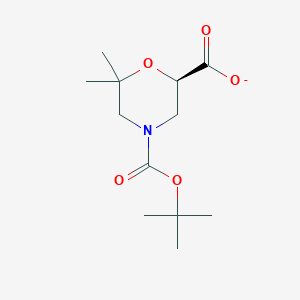
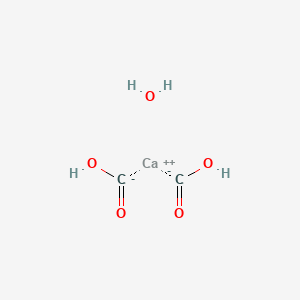
![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)
![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)
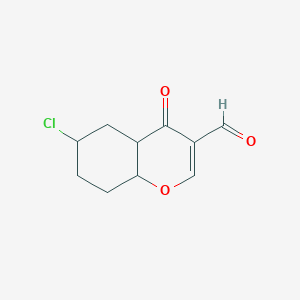


![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)
![2,3-Dihydropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B12360408.png)

